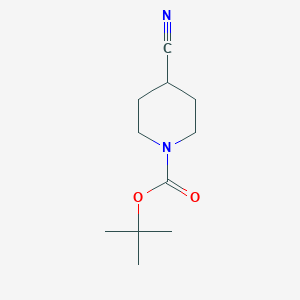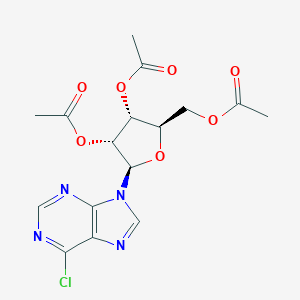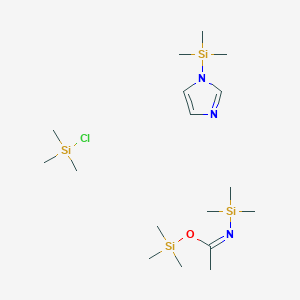![molecular formula C9H11NO2S B019773 Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- CAS No. 37398-23-5](/img/structure/B19773.png)
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives involves multi-step chemical reactions including acetylation, esterification, and ester interchange steps. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high purity and yield (Zhong-cheng Zhou & Wan-yin Shu, 2002). This process exemplifies the typical synthetic pathway to achieve acetamide derivatives, which may vary slightly depending on the specific substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as IR and MS spectroscopy. These techniques provide insights into the functional groups present and the overall molecular architecture. In the case of 2-hydroxy-N-methyl-N-phenyl-acetamide, the synthesis and characterization process confirms the molecular structure through the assignment of characteristic peaks in IR and MS spectra, combined with elemental analysis to verify the compound's composition and structure.
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions due to the reactive nature of the acetamide group and the substituents on the phenyl ring. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo reactions to form complex structures with diverse functionalities, demonstrating the reactivity and versatility of these compounds in synthetic chemistry (A. Nikonov et al., 2016).
Applications De Recherche Scientifique
β3-Adrenergic Receptor Agonists : Acetamides such as N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been shown to exhibit potent and selective β3-adrenergic receptor agonist activity. This property makes them potentially useful in treating obesity and non-insulin dependent type 2 diabetes (Maruyama et al., 2012).
Anticancer Activity : Certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrate high selectivity and anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast (Evren et al., 2019).
Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide shows promise as an anti-arthritic agent, reducing inflammation and oxidative stress in adjuvant-induced arthritis rats (Jawed et al., 2010).
Anticonvulsant Drugs : 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have potential as anticonvulsant drugs due to their unique molecular features and structural similarities to phenytoin (Camerman et al., 2005).
Pharmaceutical Applications : Silylated derivatives of N-(2-hydroxyphenyl)acetamide, such as N-(2-(trimethylsilyloxy)phenyl)acetamide 1 and its transsilylation to 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline 3, show potential for pharmaceutical applications (Nikonov et al., 2016).
Green Synthesis of Pharmaceuticals : The novel Pd/C catalyst enables a green, selective hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, with a high selectivity, useful in pharmaceutical manufacturing (Zhang Qun-feng, 2008).
Antimalarial Activity : Related compounds to Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- have shown promising antimalarial activity, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Propriétés
IUPAC Name |
N-(4-hydroxy-3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDKLDWGYWQCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190833 | |
| Record name | 3-Thiomethylparacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- | |
CAS RN |
37398-23-5 | |
| Record name | N-[4-Hydroxy-3-(methylthio)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37398-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiomethylparacetamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037398235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomethylparacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYLTHIO)ACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBY89Z1CWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)





![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)